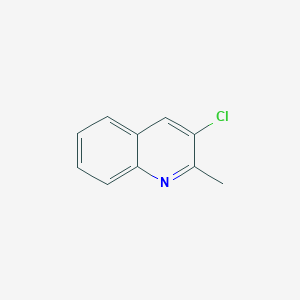

3-Chloro-2-methylquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

3-chloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQLIAGIUZPMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332682 | |

| Record name | 3-chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10222-49-8 | |

| Record name | 3-chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of 3 Chloro 2 Methylquinoline

Nucleophilic Substitution Reactions

The presence of the electronegative nitrogen atom in the quinoline (B57606) ring activates the positions C2 and C4 for nucleophilic aromatic substitution (SNAr). However, the chlorine atom at the C3 position is significantly less reactive towards nucleophiles compared to halogens at the C2 or C4 positions.

Despite the reduced reactivity of the 3-chloro position, substitution can be achieved, often requiring more forcing conditions than for 2- or 4-haloquinolines. A variety of nucleophiles can be employed to displace the chloro group, leading to a diverse range of functionalized quinolines. While direct studies on 3-chloro-2-methylquinoline are limited, the reactions of analogous 2-chloroquinolines provide insight into the potential transformations. nbuv.gov.ua Nucleophiles such as amines, thiols, and alkoxides are commonly used for such substitutions. nbuv.gov.uaresearchgate.net For example, reactions with aromatic amines can be carried out in the presence of a base like triethylamine (B128534) (TEA) to yield N-aryl-2-methylquinolin-3-amines. researchgate.net Similarly, treatment with sodium alkoxides or aryloxides can introduce ether linkages at the C3 position. rsc.org

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Amine | Aniline (B41778) / Triethylamine | N-phenyl-2-methylquinolin-3-amine |

| Thiol | Thioglycolic Acid / ZnCl₂ | (2-Methylquinolin-3-ylthio)acetic acid |

| Alkoxide | Sodium Methoxide | 3-Methoxy-2-methylquinoline |

The rate and feasibility of nucleophilic substitution at the C3 position are heavily influenced by steric and electronic factors.

Electronic Effects: The nitrogen atom deactivates the ring towards electrophiles but activates C2 and C4 towards nucleophiles through resonance stabilization of the Meisenheimer intermediate. The C3 position does not benefit from this stabilization to the same extent, resulting in lower reactivity. The chlorine atom itself is an electron-withdrawing group, which slightly activates the ring for nucleophilic attack.

Steric Effects: The primary steric factor is the methyl group at the C2 position. This group provides significant steric hindrance, impeding the approach of a nucleophile to the adjacent C3 carbon. This steric crowding necessitates higher reaction temperatures or longer reaction times compared to an un-substituted or 3-chloroquinoline. The choice of a less bulky nucleophile can also be critical for a successful reaction. libretexts.org The presence of different substituents, such as a bulky trifluoromethyl group instead of a methyl group, is known to significantly alter the ring's electronic properties and susceptibility to attack.

Replacement of the Chloro Group by Various Nucleophiles

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) reactions on the quinoline nucleus generally occur on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. libretexts.org This is because under the strong acidic conditions typically required for EAS (e.g., nitration, sulfonation), the pyridine (B92270) nitrogen is protonated, rendering the heterocyclic ring strongly deactivated towards electrophilic attack. savemyexams.com

For this compound, substitution is predicted to occur at the C5 and C8 positions. The outcome is directed by the combined influence of the existing chloro and methyl groups. The 2-methyl group is an activating, ortho, para-directing group, while the 3-chloro group is a deactivating, ortho, para-directing group. Both groups direct incoming electrophiles away from the pyridine ring and towards the C5 and C8 positions of the benzene (B151609) ring. The reaction typically yields a mixture of 5- and 8-substituted isomers.

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Typical Products |

|---|---|---|

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 3-Chloro-2-methyl-5-nitroquinoline & 3-Chloro-2-methyl-8-nitroquinoline |

| Bromination | Br₂ / FeBr₃ | 5-Bromo-3-chloro-2-methylquinoline & 8-Bromo-3-chloro-2-methylquinoline |

Cyclization and Condensation Reactions for Fused Heterocyclic Systems

This compound is a valuable precursor for synthesizing fused heterocyclic systems, a common strategy in medicinal chemistry. bohrium.com These reactions can involve either the chloro group, the methyl group, or both. A common approach involves the functionalization of the methyl group, for example via radical bromination with N-bromosuccinimide (NBS), to form 3-chloro-2-(bromomethyl)quinoline. This reactive intermediate can then undergo cyclization with various binucleophilic reagents.

Alternatively, the chloro group can be utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), followed by an intramolecular cyclization step to build a new ring. bohrium.com The extensive work on 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives demonstrates the power of this approach, where the chloro and an adjacent functional group are used to construct fused systems like pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and pyrano[2,3-b]quinolines. rsc.orgsemanticscholar.orgresearchgate.net

Table 3: Examples of Fused Systems from Chloroquinoline Precursors

| Reaction Type | Reagents | Fused System |

|---|---|---|

| Condensation/Cyclization | Hydrazine Hydrate | Pyrazolo[3,4-b]quinoline |

| Condensation/Cyclization | o-Phenylenediamine | Benzimidazolo[1,2-a]quinoline |

| Multicomponent Reaction | Amine, Isocyanide | Pyrrolo[3,4-b]quinoline |

Reduction and Oxidation Reactions of this compound Moieties

The quinoline ring system can undergo both reduction and oxidation reactions.

Reduction: Catalytic hydrogenation of the quinoline ring, typically using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst, or chemical reduction using reagents like tin and hydrochloric acid (Sn/HCl), reduces the pyridine portion of the scaffold. e-periodica.ch This yields the corresponding 3-chloro-2-methyl-1,2,3,4-tetrahydroquinoline. It is important to note that under certain catalytic hydrogenation conditions, hydrodechlorination (the replacement of the chlorine atom with hydrogen) can occur as a competing reaction. The reduction of the related 2-chloro-4-methylquinoline (B123181) with Sn/HCl was reported to yield a complex mixture of products, including the dechlorinated 4-methylquinoline. e-periodica.ch

Oxidation: The nitrogen atom of the quinoline ring can be readily oxidized to form the corresponding N-oxide. smolecule.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane. cdnsciencepub.comrsc.org The resulting this compound N-oxide is a versatile intermediate itself, with the N-oxide group capable of directing further functionalization or being removed via deoxygenation. organic-chemistry.org Steric hindrance from substituents near the nitrogen atom can impact the feasibility of N-oxidation; for instance, an 8-methyl group has been shown to hinder this reaction. cdnsciencepub.com

Medicinal Chemistry and Biological Activity Investigations of 3 Chloro 2 Methylquinoline Derivatives

Antimicrobial Efficacy

Derivatives of the 3-chloro-2-methylquinoline scaffold have been investigated for their potential to combat microbial infections. The presence of the quinoline (B57606) nucleus, combined with halogen substituents, is thought to contribute to their interaction with microbial targets.

Research into the antibacterial properties of this compound derivatives has shown promising results, particularly against Gram-positive bacteria. One key derivative, 4-bromo-3-chloro-2-methylquinoline (B1382788), has demonstrated significant antibacterial activity. In laboratory studies, this compound was evaluated against Staphylococcus aureus, a common Gram-positive bacterium responsible for a range of infections. The study determined its Minimum Inhibitory Concentration (MIC), a standard measure of antimicrobial potency.

| Compound | Bacterial Strain | MIC (µg/mL) |

| 4-Bromo-3-chloro-2-methylquinoline | Staphylococcus aureus | 50 |

This table presents the minimum inhibitory concentration (MIC) of a this compound derivative against a Gram-positive bacterial strain, based on available research data.

The results indicate that this class of compounds can effectively inhibit the growth of key bacterial pathogens, making them valuable leads for the development of new antibiotic agents.

The broader class of quinoline derivatives is known to possess activity against a spectrum of fungal pathogens. Consequently, derivatives of this compound are considered candidates for the development of novel antifungal treatments. However, specific data from in-vitro or in-vivo evaluations of this compound derivatives against fungal strains were not detailed in the reviewed literature. Further targeted studies are required to fully characterize their efficacy against various fungal species.

Antibacterial Activity Studies (e.g., against Gram-positive bacteria like Staphylococcus aureus)

Anticancer and Cytotoxic Potentials

The exploration of quinoline derivatives for anticancer applications is an active area of research. The ability of these small molecules to interfere with cellular processes critical for cancer cell survival and proliferation makes them attractive candidates for oncology drug discovery.

The cytotoxic effects of this compound derivatives have been assessed against various human cancer cell lines. In vitro studies on 4-bromo-3-chloro-2-methylquinoline have demonstrated its ability to inhibit the growth of both human breast cancer (MCF-7) and lung cancer (A549) cells in a dose-dependent manner. The potency of this compound is measured by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of cancer cell proliferation. These findings suggest a moderate level of cytotoxicity, warranting further investigation.

| Compound | Cancer Cell Line | Cell Type | IC₅₀ (µM) |

| 4-Bromo-3-chloro-2-methylquinoline | MCF-7 | Human Breast Cancer | 25 |

| 4-Bromo-3-chloro-2-methylquinoline | A549 | Human Lung Cancer | 30 |

This interactive table summarizes the in vitro cytotoxic activity of a 4-bromo-3-chloro-2-methylquinoline against two human cancer cell lines, with data sourced from scientific research.

The biological activity of quinoline derivatives is often linked to their ability to interact with crucial biological targets within cells. While the precise mechanisms for 4-bromo-3-chloro-2-methylquinoline have not been fully elucidated through targeted studies, the activity of the broader quinoline class is frequently attributed to several key mechanisms:

Enzyme Inhibition: Quinoline compounds can inhibit enzymes that are essential for the metabolic pathways of cancer cells, thereby disrupting their ability to grow and survive.

DNA Intercalation: Some derivatives are capable of inserting themselves between the base pairs of DNA. This intercalation can disrupt DNA replication and transcription processes, ultimately leading to cell death.

Signal Transduction Modulation: These compounds may also interfere with the signaling pathways that regulate cell proliferation and survival.

Further research is necessary to identify the specific molecular pathways and targets modulated by this compound derivatives in cancer cells.

In vitro Cytotoxicity Assessments on Cancer Cell Lines (e.g., MCF-7, A549)

Other Therapeutic Applications

Beyond antimicrobial and anticancer research, the chemical reactivity of the this compound scaffold positions it as a versatile building block in medicinal chemistry and other fields. For instance, quinoline derivatives have been explored for their potential applications in agrochemicals, such as in the development of pesticides. The unique substitution pattern of compounds like 4-bromo-3-chloro-2-methylquinoline provides distinct reactivity profiles that are valuable for synthesizing more complex molecules, highlighting its role as an important intermediate in drug discovery and development programs.

Antimalarial Activity

The quinoline core is historically significant in the fight against malaria, with drugs like chloroquine (B1663885) and mefloquine (B1676156) being prime examples. nih.gov Research into new quinoline-based compounds continues in an effort to overcome widespread drug resistance. Derivatives based on the 2-chloroquinoline (B121035) scaffold have shown promise in this area.

A series of (E)-2-(2'-chloro-3'-quinolinylmethylidene)-5,7-dimethoxyindanones were synthesized and evaluated for their antimalarial potential. researchgate.net These compounds were tested for their ability to inhibit β-hematin formation in vitro and their efficacy against Plasmodium berghei in mice. Notably, certain derivatives significantly increased the survival time of infected mice and reduced the progression of the infection, suggesting their mechanism may involve the inhibition of hemoglobin-degrading proteases within the parasite. researchgate.net

Furthermore, hybrid molecules combining the quinoline structure with other pharmacologically active moieties have been explored. A series of 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives were synthesized and tested in vitro against a chloroquine-sensitive strain of P. falciparum. Current time information in Bangalore, IN. While most compounds showed mild to moderate activity, the derivative 3-(3-(7-chloroquinolin-4-ylamino)propyl)-2-(4-bromophenyl)-1,3-thiazinan-4-one displayed the most promising activity within the series. Current time information in Bangalore, IN. This highlights that modifications at the C-2 position of the appended heterocyclic ring can modulate the antimalarial efficacy. Current time information in Bangalore, IN.

Another approach involved creating hybrids of 7-chloroquinoline (B30040) with sulfonamides and rsc.orgresearchgate.netusm.edu-triazoles. ijshr.com Many of these compounds exhibited significant antimalarial activity against the 3D7 strain of P. falciparum, with some showing IC₅₀ values in the low micromolar range, marking them as potential starting points for developing new antimalarial drugs. ijshr.com

| Compound Class/Derivative | Target/Model | Key Findings | Reference |

| (E)-2-(2'-Chloro-3'-quinolinylmethylidene)-5,7-dimethoxyindanones | P. berghei (in vivo) | Increased survival time of infected mice; reduced infection progression. | researchgate.net |

| 3-(3-(7-Chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives | P. falciparum (in vitro) | Mild to moderate activity; 2-(4-bromophenyl) substitution showed superior activity. | Current time information in Bangalore, IN. |

| 7-Chloroquinoline-tethered sulfonamides and rsc.orgresearchgate.netusm.edu-triazole hybrids | P. falciparum (3D7 strain, in vitro) | Significant activity with IC₅₀ values ranging from 1.49–13.49 μM. | ijshr.com |

Antileishmanial Properties

Leishmaniasis, a parasitic disease caused by Leishmania protozoa, remains a significant global health issue. The quinoline scaffold has been extensively investigated as a source of new antileishmanial agents. researchgate.netelifesciences.org Derivatives of 2-substituted and 2,3-disubstituted quinolines have demonstrated considerable efficacy.

Research into (2E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(aryl)prop-2-en-1-ones revealed potent antileishmanial activity. rsc.org Several compounds from this series were identified as highly active agents against Leishmania parasites. Similarly, studies on novel 3-substituted quinolines showed their effectiveness against Leishmania chagasi. nih.gov One particular derivative, compound 3b, was 8.3 times more active than the standard drug pentavalent antimony when tested against intracellular amastigotes in macrophages. nih.gov Ultrastructural analysis of promastigotes treated with this compound revealed significant damage to the mitochondria. nih.gov

The 2-substituted quinoline series has been a major focus, emerging from ethnopharmacological studies. researchgate.net Structure-activity relationship (SAR) studies on a large library of these compounds indicated that substituents at various positions on the quinoline ring, such as a chloro group at C-6 (6-Cl), can improve metabolic stability, a crucial factor for drug development. researchgate.netnih.gov While some 2-styrylquinoline (B1231325) derivatives showed potent activity against L. donovani amastigotes with IC₅₀ values in the low micromolar range, others, like simple 2-n-propylquinoline, demonstrated significant in vivo activity despite being less active in vitro. elifesciences.org

| Compound Derivative | Target Species | Activity (IC₅₀) | Key Findings | Reference |

| Compound 3b (a 3-substituted quinoline) | L. chagasi amastigotes | 3.55 µg/mL | 8.3-fold more active than pentavalent antimony; induces mitochondrial damage. | nih.gov |

| (2E)-3-(2-Chloro-6-methylquinolin-3-yl)-1-(aryl)prop-2-en-1-ones | Leishmania spp. | Potent activity | Several derivatives identified as potent antileishmanial agents. | rsc.org |

| 2-Styrylquinolines | L. donovani amastigotes | 1.2–4.1 μM | High potency and selectivity index compared to the reference drug miltefosine. | elifesciences.org |

| 3-(6-chloro-7-fluoro-4-morpholino) quinoline prop-2-en-1-ol | L. donovani | 0.22 µM | Optimized derivative with high potency and improved metabolic stability. | researchgate.netnih.gov |

Antiviral and Anti-HIV Activities (e.g., HIV-1 integrase inhibition)

The quinoline scaffold is also a source of compounds with significant antiviral properties. rsc.org Recent research has highlighted the potential of derivatives of 2-chloro-3-formylquinoline against various viruses. In one study, pyrazole (B372694) derivatives were synthesized through condensation reactions with 2-chloro-3-formylquinoline. nih.govarabjchem.org These new hybrid compounds demonstrated promising antiviral activity against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, with some exhibiting potent inhibition at low concentrations. nih.govarabjchem.org

A particularly important area of research is the development of HIV-1 integrase (IN) inhibitors. Allosteric integrase inhibitors (ALLINIs) are a class of antivirals that bind to the IN dimer interface, away from the catalytic site, inducing aberrant multimerization of the enzyme and blocking viral replication. nih.gov Quinoline-based compounds have been central to the development of potent ALLINIs. nih.govnih.govsci-hub.se

Structure-activity relationship studies have shown that substitutions on the quinoline ring are critical for activity. While a tert-butoxy (B1229062) acetic acid side chain at position 3 is considered ideal for interacting with key amino acid residues, large aromatic substitutions at position 4 enhance the multimerization properties. nih.gov For instance, a para-chloro-4-phenylquinoline derivative showed effective inhibition with an in vitro IN multimerization EC₅₀ of 100 nM. nih.govsci-hub.se Further studies on multi-substituted quinoline-based ALLINIs revealed that adding a bromine atom at the 6 or 8 position can confer better antiviral properties. nih.gov These findings underscore the importance of the quinoline scaffold as a template for designing novel antiviral agents, including those targeting HIV-1 integrase. nih.govresearchgate.net

| Derivative Class | Viral Target | Mechanism/Activity | Key Findings | Reference |

| Pyrazole derivatives of 2-chloro-3-formylquinoline | Coronaviruses (SARS-CoV-2, MERS-CoV) | Antiviral activity | Potent inhibition of viral replication at low concentrations. | nih.govarabjchem.org |

| para-Chloro-4-phenylquinoline ALLINI | HIV-1 Integrase | Allosteric inhibition, aberrant multimerization | EC₅₀ of 100 nM in an in vitro multimerization assay. | nih.govsci-hub.se |

| 6-Bromo and 8-Bromo quinoline ALLINIs | HIV-1 Integrase | Allosteric inhibition | Enhanced antiviral properties; 8-bromo analog retained potency against a resistant mutant. | nih.gov |

Anti-inflammatory Effects

Derivatives of 2-substituted 3-arylquinolines have been identified as potential anti-inflammatory agents. nih.govresearchgate.net Research has focused on their ability to inhibit inflammatory pathways in macrophages, which are key cells in the immune response. When activated by substances like lipopolysaccharide (LPS), macrophages release pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

Studies on a series of 2-substituted 3-arylquinoline derivatives demonstrated that certain compounds can significantly inhibit the production of NO in LPS-activated macrophages at non-toxic concentrations. nih.govresearchgate.net Two notable compounds, 2-(4-methoxybenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline and 2-(4-fluorobenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline, were shown to substantially decrease the secretion of TNF-α and IL-6. nih.gov Their mechanism of action involves suppressing the expression of inducible nitric oxide synthase (iNOS) and inhibiting the phosphorylation of MAPKs (mitogen-activated protein kinases), which are critical signaling pathways in inflammation. nih.gov

Conjugates of quinoline with existing anti-inflammatory drugs have also been synthesized. For example, linking various 2-(trifluoromethyl)quinoline (B1226531) derivatives to ibuprofen (B1674241) via a propyl chain resulted in conjugates that significantly reduced the release of NO and suppressed the expression of iNOS, IL-6, and TNF-α in LPS-stimulated macrophages. sci-hub.se These findings suggest that quinoline derivatives can modulate key inflammatory pathways, making them promising candidates for the development of new anti-inflammatory therapies.

| Derivative Class | Model | Key Inhibitory Actions | Reference |

| 2-Substituted 3-Arylquinolines | LPS-activated macrophages | Inhibited NO, TNF-α, and IL-6 production; Suppressed iNOS expression and MAPK phosphorylation. | nih.govresearchgate.net |

| Ibuprofen-quinoline conjugates | LPS-stimulated macrophages | Reduced NO release; Suppressed iNOS, IL-6, and TNF-α expression. | sci-hub.se |

Antiparasitic Activity

Beyond their well-documented antimalarial and antileishmanial effects, quinoline derivatives have shown activity against a broader range of parasites. This wide-ranging antiparasitic potential makes the quinoline scaffold a valuable starting point for the development of new chemotherapies for various neglected tropical diseases.

Research on 2-substituted aryl quinoline alkaloids and alkenyl/alkynyl quinolines has demonstrated activity against the causative agents of African trypanosomiasis (Trypanosoma brucei) and Chagas' disease (Trypanosoma cruzi). For instance, 2-styrylquinolines, in addition to their potent antileishmanial effects, have also shown promise against T. cruzi. elifesciences.org

In a broader screening, a series of 3-aminoquinolin-2-one derivatives were tested against multiple parasites. While they showed moderate activity against Plasmodium falciparum, they were inactive against Leishmania donovani, Trypanosoma cruzi, and Trypanosoma brucei in that particular study, highlighting how structural modifications dictate the spectrum of activity.

Furthermore, the investigation of pyrroloiminoquinone alkaloids, which contain a quinoline-like core, identified several compounds with potent, low-nanomolar activity against Babesia, a protozoan parasite related to Plasmodium that causes babesiosis. These compounds were significantly less toxic to human cells, indicating a promising therapeutic index.

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Consequently, there is significant interest in identifying novel antioxidant compounds. Derivatives of 2-chloroquinoline have been investigated for their potential to act as antioxidants.

A study on a series of 2-chloroquinoline-3-carbaldehydes and their acetal (B89532) derivatives, 2-chloro-3-(1,3-dioxolan-2-yl)quinolines, evaluated their antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results showed that several of the synthesized compounds possessed significant radical scavenging activity. Specifically, compounds with certain substitutions on the quinoline ring exhibited scavenging activity between 84.65% and 85.75%, while one derivative showed very high activity at 92.96%.

Another study focused on 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives. When tested for their DPPH free radical scavenging ability, several compounds in this series exhibited notable antioxidant potency, suggesting their potential as leads for the development of new antioxidant agents. Similarly, synthesized quinoline-hydrazone derivatives showed better antioxidant activity compared to related quinoline-benzimidazole structures, although their activity was weaker than the standard, ascorbic acid.

| Derivative Class | Assay | Key Findings | Reference |

| 2-Chloroquinoline-3-carbaldehydes & 2-Chloro-3-(1,3-dioxolan-2-yl)quinolines | DPPH radical scavenging | Some derivatives showed 84-86% scavenging activity; one derivative reached 93%. | |

| 2-Amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives | DPPH radical scavenging | Several compounds exhibited notable antioxidant potency. | |

| Quinoline-hydrazone derivative | DPPH radical scavenging | Showed antioxidant activity with an IC₅₀ of 843.5 ppm. |

Diuretic and Antidepressant Potentials

The structural versatility of quinoline derivatives has led to their exploration for a range of other pharmacological effects, including diuretic and central nervous system (CNS) activities.

Diuretic Potential Certain quinoline derivatives have been synthesized and evaluated for their ability to increase urine output and electrolyte excretion. A series of 3-chloro-4-(2-chloroquinolin-3-yl)-1-(phenylamino)azetidin-2-ones were prepared starting from substituted 2-chloro-3-formylquinolines. When these compounds were tested for diuretic activity in rats, several derivatives showed significant effects. The compounds 3-chloro-4-(2-chloro-6-methoxyquinolin-3-yl)-1-(phenyl-amino)azetidin-2-one, 3-chloro-4-(2,8-dichloroquinolin-3-yl)-1-(phenyl-amino)azetidin-2-one, and 3-chloro-4-(2,6-dichloroquinolin-3-yl)-1-(phenylamino)azetidin-2-one were particularly noted for their diuretic activity and their significant impact on potassium excretion compared to the control group.

Antidepressant Potential Quinolinyl amines and related structures have been investigated for their potential as antidepressant agents. For instance, the synthesis of N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline derivatives was undertaken as part of a research program into quinoline compounds with potential CNS activity. A separate study on novel 2-chloro-8-methylquinoline (B1592087) amine derivatives also reported promising antidepressant activities for some compounds in the series.

Further research into triazole-containing quinolinones demonstrated that these hybrids could possess both antiseizure and antidepressant effects. The mechanism for the antidepressant activity of one promising compound was suggested to be related to its effect on the concentration of the neurotransmitter GABA in the brain, with molecular docking studies showing a good interaction with the GABA-A receptor. These findings indicate that the quinoline scaffold is a viable template for developing new molecules with potential applications in treating depression and related CNS disorders.

Larvicidal Activities

The quinoline scaffold, particularly chlorinated derivatives, has been a subject of significant research in the development of novel larvicidal agents to combat various insect vectors. Derivatives of this compound have been synthesized and evaluated, demonstrating notable efficacy against different larval species.

One prominent area of investigation involves the synthesis of quinazolinone-quinoline hybrids. A series of 3-[(2-chloroquinolin-3-yl)methyl]quinazolin-4(3H)-ones showed potent larvicidal activity against the non-biting midge, Chironomus tentans. Within this series, the derivative 3-[(2-chloro-8-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one was identified as a particularly promising agent, causing a high percentage of mortality at concentrations ranging from 40-100 μg/mL within 24 hours. The lethal concentration (LC50) values for these compounds were found to be between 60 and 90 μg/mL.

Broader studies on related chloroquinoline structures provide essential context for their potential as larvicides. For instance, a series of new pyrrolinone and hydrazone derivatives based on a benzo[h]quinoline (B1196314) core were tested against Culex pipiens larvae. One pyrrolinone derivative exhibited exceptionally high efficacy with an LC50 value of 0.4 μg/mL, surpassing the activity of the conventional insecticide chlorpyrifos. researchgate.net Similarly, a synthesized 4,7-dichloroquinoline (B193633) derivative demonstrated significant toxicity against the larval stages of major disease vectors, the malaria mosquito Anopheles stephensi and the dengue vector Aedes aegypti. nih.gov The lethal concentration for Anopheles stephensi ranged from 4.408 µM/mL for the first instar larvae to 7.958 µM/mL for the pupa. nih.gov

Furthermore, investigations into 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives revealed larvicidal properties against the fall armyworm, Spodoptera frugiperda. nih.govresearchgate.net One of the triazolyl-quinoline hybrids displayed a lethal dose (LD50) of 0.65 mg/g of insect, highlighting the versatility of the chloroquinoline core in targeting a range of insect pests. nih.govresearchgate.net

Table 1: Larvicidal Activity of Selected Chloroquinoline Derivatives

| Compound/Derivative Class | Target Larvae | Efficacy Measurement | Reference |

| 3-[(2-chloro-8-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one | Chironomus tentans | High mortality at 40-100 µg/mL; LC50: 60-90 µg/mL | Current time information in Houston, TX, US. |

| Benzo[h]quinoline-based pyrrolinone | Culex pipiens | LC50: 0.4 µg/mL | researchgate.net |

| 4,7-dichloroquinoline | Anopheles stephensi & Aedes aegypti | LC50: 4.408 µM/mL (A. stephensi, 1st instar); 5.016 µM/mL (A. aegypti, 1st instar) | nih.gov |

| 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline hybrid | Spodoptera frugiperda | LD50: 0.65 mg/g insect | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

The development of effective this compound derivatives as therapeutic or pesticidal agents relies heavily on understanding the relationship between their chemical structure and biological activity. SAR and QSAR studies are crucial for optimizing potency and elucidating mechanisms of action.

The biological potency of quinoline derivatives is intrinsically linked to their core structure and the nature of their substituents. The quinoline ring system itself is a critical pharmacophore. Molecular docking studies on various insecticidal quinoline derivatives have frequently identified key neuroreceptors, such as acetylcholinesterase (AChE), as primary targets. researchgate.net The interaction with these receptors is fundamental to the compound's biological effect.

The specific placement and type of substituents on the quinoline ring have a profound impact on efficacy. The chlorine atom, a common feature in these active compounds, is known to significantly influence the electronic properties and lipophilicity of the molecule, which can enhance its ability to cross biological membranes and interact with target sites.

SAR analyses of benzo[h]quinoline derivatives highlighted that the nature of the functional groups attached to the core structure is a key determinant of insecticidal potency. researchgate.net For instance, the creation of derivatives incorporating pyridazinone and benzoxazinone (B8607429) frameworks led to a significant impact on larvicidal activity. researchgate.net Similarly, the catalytic activity of a series of quinoline derivatives, including 2-chloroquinoline-3-carbohydrazide, was shown to be highly dependent on the chemical structure of the ligands and the presence of electron-rich coordination sites. mdpi.com These findings underscore that modifications, even to distal parts of the molecule, can dramatically alter the compound's interaction with its target, thereby increasing or decreasing its biological effect. The position of the chloro group (e.g., at C-7 versus other positions) and the presence of other groups like methyl or triazole rings are critical variables that researchers manipulate to fine-tune the compound's efficacy. nih.govresearchgate.net

Correlation of Structural Features with Biological Potency

Pharmacokinetic Considerations in Drug Design

When developing quinoline derivatives for practical application, either as medicines or insecticides, their pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—is of paramount importance. These properties determine the compound's bioavailability, duration of action, and potential for toxicity. Modern drug design heavily utilizes in silico computational tools to predict these properties early in the development process.

For several series of insecticidal quinoline derivatives, in silico pharmacokinetic predictions have been conducted to evaluate their potential. researchgate.nettandfonline.comnih.gov Studies on benzo[h]quinoline derivatives revealed favorable ADME profiles for several of the most potent compounds, supporting their potential as effective mosquito control agents. researchgate.netresearchgate.net These predictions help to identify candidates that are likely to be well-absorbed by the target organism and distributed to the site of action.

Computational and Theoretical Chemistry Studies on 3 Chloro 2 Methylquinoline

Molecular Structure Elucidation and Analysis

Geometry Optimization via Quantum Chemical Methods (e.g., HF, DFT, TD-DFT)

The first step in a computational study is the optimization of the molecule's geometry. Using a specified theoretical level and basis set (e.g., B3LYP/6-311++G(d,p)), the calculation finds the lowest energy arrangement of the atoms, corresponding to the most stable structure of the molecule. This process yields precise data on bond lengths, bond angles, and dihedral angles. For a molecule like 3-Chloro-2-methylquinoline, this would reveal the precise spatial relationship between the quinoline (B57606) core, the chlorine atom at the 3-position, and the methyl group at the 2-position, including the planarity of the fused ring system.

Comparative Analysis with X-ray Crystallographic Data of Related Compounds

Vibrational Spectroscopy Analysis

Theoretical Infrared (IR) and Raman Spectra Prediction

Following geometry optimization, the vibrational frequencies of the molecule can be calculated at the same level of theory. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The output allows for the generation of theoretical Infrared (IR) and Raman spectra, which predict the position and intensity of the vibrational bands.

Vibrational Assignment and Interpretation

Each calculated vibrational frequency is then assigned to a specific type of molecular motion (e.g., C-H stretch, C=N bend, ring deformation). This is often accomplished using visualization software and by calculating the Potential Energy Distribution (PED). This detailed assignment helps in the interpretation of experimentally recorded IR and Raman spectra, allowing for a complete understanding of the molecule's vibrational properties. Studies on related molecules like 2-chloroquinoline-3-carboxaldehyde have demonstrated the efficacy of this approach.

Electronic Structure and Reactivity Predictions

The electronic properties of a molecule are key to understanding its reactivity and potential applications. DFT calculations provide access to the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability and reactivity of the molecule. A smaller gap generally suggests that the molecule is more reactive. Furthermore, analysis of the Molecular Electrostatic Potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

While the framework for such a computational investigation is well-established, the specific application to this compound has not been published. The absence of such a study means that detailed data tables for its optimized geometry, vibrational frequencies, and electronic properties cannot be compiled at this time. Future research is required to fill this gap in the scientific literature.

Advanced Applications in Materials Science and Agrochemicals

Application in Functional Materials

The quinoline (B57606) scaffold is a fundamental component in the design of functional organic materials. The specific substitutions on the 3-chloro-2-methylquinoline ring system allow for the fine-tuning of its electronic and photophysical properties, leading to applications in dyes, textiles, and advanced optical devices.

Synthesis of Dyes and Pigments

Quinoline derivatives are integral to the synthesis of a wide array of dyes and pigments. The 2-methylquinoline (B7769805) (quinaldine) portion of the molecule is a known precursor for cyanine (B1664457) dyes. nih.gov The presence of the chloro group at the 3-position offers a reactive site for further chemical modifications, enabling the creation of diverse dye structures. These dyes can be designed to absorb and emit light across the visible spectrum, making them suitable for various coloration purposes. nih.govmdpi.com For instance, quinophthalone pigments, known for their brilliant yellow hues and excellent lightfastness, are synthesized through the condensation of 2-methylquinoline derivatives with phthalic anhydride (B1165640) derivatives. sharif.edu The synthesis of such pigments often involves Lewis acid catalysis under solvent-free conditions. sharif.edu

Potential in Textile Applications and Colorants

The stability and vibrant colors of quinoline-based dyes make them attractive for textile applications. Dyes derived from quinoline can be used for the bulk dyeing of synthetic fibers like polyester (B1180765), polystyrene, and polyamides. sharif.edu Quinoline yellow, a well-known dye, is widely used for trichromatic dyeing of polyester fibers. sharif.edu The industrial application of quinoline derivatives in the manufacture of dyes is a significant contributor to their use in the textile industry. Research has shown that quinoline and its derivatives can be present in clothing textiles, indicating their use as colorants. nih.gov

Role in Optoelectronic Devices and Nonlinear Optics

Quinoline derivatives are being explored for their potential in optoelectronic devices due to their tunable electronic properties. clockss.orguni-muenchen.de They can be incorporated into organic light-emitting diodes (OLEDs) and third-generation photovoltaics, such as dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.gov The ability to modify the quinoline structure allows for the control of optoelectronic properties, which is crucial for these applications. nih.gov Furthermore, some quinoline derivatives exhibit nonlinear optical (NLO) properties, which are of interest for applications in optical switching and other advanced technologies. arabjchem.orgscirp.orgscirp.org

Development of Fluorescent Dyes, Photosensitizers, and Probes

The inherent fluorescence of many quinoline derivatives has led to their development as fluorescent dyes and probes for various applications, including biological imaging. nih.govresearchgate.netnih.gov For example, a derivative of this compound, 3-(1H-benzoimidazol-2-yl)-2-chloro-8-methyl-quinoline, has been investigated as a green fluorescent dye for bacterial imaging. researchgate.net The introduction of specific functional groups can enhance the fluorescence quantum yield and create probes that are sensitive to their environment, such as pH. nih.gov

In addition to fluorescence, certain quinoline derivatives are being investigated as photosensitizers for photodynamic therapy (PDT). nih.govsmolecule.com Photosensitizers are compounds that can be activated by light to produce reactive oxygen species, which can then be used to destroy cancer cells or other pathogenic cells. nih.gov

Aggregation-Induced Emission Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. magtech.com.cnnih.govust.hk This property is highly desirable for applications in sensing, imaging, and light-emitting devices. Some quinoline-based fluorophores have been shown to exhibit AIE characteristics. researchgate.net The restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways, leading to enhanced fluorescence emission. ust.hk This phenomenon has been observed in various propeller-shaped luminogens, and the quinoline scaffold can be a component of such molecules. ust.hk

Potential as Agrochemical Agents

Quinoline derivatives have a long history of use in various biological applications, and their potential as agrochemical agents is an area of active research. numberanalytics.comijppronline.com Compounds with structures similar to this compound have been investigated for their pesticidal properties. For instance, 3-chloro-2-methylaniline, a related compound, is a known intermediate in the synthesis of quinolinecarboxylic acid herbicides. google.com These herbicides are effective against a variety of weeds in rice fields. google.com The biological activity of quinoline derivatives suggests that they could be developed into new insecticides or fungicides. numberanalytics.comsmolecule.com

Research into Herbicide Applications

The exploration of quinoline derivatives as herbicides has revealed that specific structural features are key to their phytotoxic activity. Research has focused on compounds structurally related to this compound, indicating the potential of this chemical class.

One area of significant research involves quinolinecarboxylic acids. For instance, the herbicide quinclorac, which is 3,7-dichloro-8-quinolinecarboxylic acid, is synthesized using precursors like 3-chloro-2-methylaniline. google.comepa.gov This highlights the importance of the chlorinated methyl-substituted aromatic structure in building effective herbicides. Quinclorac is widely used for post-emergence weed control in rice fields, effectively managing grasses like barnyard grass. google.comepa.gov

Furthermore, patents have been filed for 3-chloro-8-cyanoquinolines, which have demonstrated a more potent herbicidal action compared to previously known quinoline derivatives. justia.com These compounds are effective for controlling undesirable plant growth. justia.com Studies on other related molecules, such as substituted amides of 5-hydroxy-2-methylquinoline-7-carboxylic acid, have been conducted to evaluate their ability to inhibit photosynthesis. sciforum.net These derivatives were tested for their capacity to inhibit the photosynthetic electron transport (PET) in spinach chloroplasts and reduce chlorophyll (B73375) content in algae (Chlorella vulgaris), which are common mechanisms of action for herbicides. sciforum.net For example, certain 5-hydroxy-2-methylquinoline-6-carboxamides showed interesting activity in reducing chlorophyll content, with the most active compound having an IC₅₀ value of 5.5 µmol/L. sciforum.net

The herbicidal activity of selected quinoline derivatives is often compared to commercial standards like DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea), as shown in the table below.

Table 1: Photosynthesis-Inhibiting Activity of Selected Quinoline Derivatives

| Compound | Type | Target | Activity Measurement | Result | Reference |

|---|---|---|---|---|---|

| Compound 6 | 5-hydroxy-2-methylquinoline-6-carboxamide | Spinach Chloroplasts | OER-Inhibiting Activity (IC₅₀) | 7.2 µmol/L | sciforum.net |

| Compound 5 | 5-hydroxy-2-methylquinoline-6-carboxamide | Spinach Chloroplasts | OER-Inhibiting Activity (IC₅₀) | 16.0 µmol/L | sciforum.net |

| DCMU | Standard Herbicide | Spinach Chloroplasts | OER-Inhibiting Activity (IC₅₀) | ~7.3 µmol/l | researchgate.net |

| Compound 2 | 5,7-dinitro-8-hydroxyquinaldine | Spinach Chloroplasts | PET Inhibition (IC₅₀) | 26 µmol/l | researchgate.net |

OER: Oxygen Evolution Rate; PET: Photosynthetic Electron Transport; IC₅₀: Half maximal inhibitory concentration.

These findings collectively suggest that the this compound structure is a relevant scaffold for the design of new herbicides, building upon the established activity of related quinoline derivatives.

Insecticidal Activity Investigations

The quinoline core is a foundational element in the development of insecticides. rsc.org While 2-methylquinoline itself has shown no significant insecticidal activity in some studies, its derivatives, particularly those incorporating halogen atoms, have been the subject of intensive investigation for their bioactivity against various insect pests. psu.edu

Research into derivatives of 2-chloroquinoline (B121035) has yielded promising results. For example, a series of 3-[(2-chloroquinolin-3-yl)methyl]quinazolin-4(3H)-ones demonstrated potent larvicidal activity. researchgate.net Specifically, 3-[(2-chloro-8-methyquinolin-3-yl)methyl]quinazolin-4(3H)-one was effective against Chironomus tentans larvae, causing high mortality at concentrations between 40-100 μg/mL. researchgate.net Other research has focused on synthesizing N-heterocycles from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one, which exhibited significant larvicidal effects against Culex pipiens larvae, in some cases exceeding the toxicity of the commercial insecticide imidacloprid. rsc.org

The insecticidal potential of quinoline derivatives is often evaluated against economically important pests and disease vectors. The table below summarizes the activity of several quinoline-based compounds.

Table 2: Insecticidal/Larvicidal Activity of Selected Quinoline Derivatives

| Compound Class | Target Species | Activity Noted | Reference |

|---|---|---|---|

| Quinoline-based hydrazones | Spodoptera litura | >93% mortality at 1 mg/mL | rsc.org |

| 3-[(2-chloro-8-methyquinolin-3-yl)methyl]quinazolin-4(3H)-one | Chironomus tentans | High mortality at 40-100 µg/mL | researchgate.net |

| 4,7-dichloroquinoline (B193633) | Anopheles stephensi (larvae) | LC₅₀: 4.408 µM/mL | nih.gov |

| 4,7-dichloroquinoline | Aedes aegypti (larvae) | LC₅₀: 5.016 µM/mL | nih.gov |

| Benzo[h]quinoline (B1196314) derivatives | Culex pipiens (larvae) | Surpassed activity of chlorpyrifos | nih.gov |

LC₅₀: Lethal concentration required to kill 50% of the population.

These studies underscore that the presence of a chlorine atom on the quinoline ring, often in combination with other functional groups, is a recurring feature in active insecticidal compounds. This suggests that this compound could serve as a valuable intermediate or a core structure for developing new insecticidal agents.

Development as General Pesticides

The broad-spectrum biological activity of quinoline derivatives positions them as candidates for development as general pesticides, a term that can encompass herbicidal, insecticidal, and fungicidal properties. numberanalytics.com The versatility of the quinoline scaffold allows for chemical modifications that can tune its activity toward specific agricultural pests. researchgate.net

The development of quinoline-based pesticides is driven by the need for new active ingredients to manage resistance to existing products and to provide more effective crop protection solutions. researchgate.net Compounds like this compound are valuable as building blocks in this process. Research indicates that the introduction of halogen atoms, such as chlorine, into the quinoline structure can enhance pesticidal efficacy.

The agrochemical potential of quinolines is a subject of ongoing research, exploring their applications in modern agriculture to increase crop yields and resilience. researchgate.netnih.gov The ability of compounds like this compound and its derivatives to interact with various biological systems makes them attractive for screening as active ingredients in a range of pesticide formulations.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) |

| 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one |

| 3-[(2-chloro-8-methyquinolin-3-yl)methyl]quinazolin-4(3H)-one |

| 3-[(2-chloroquinolin-3-yl)methyl]quinazolin-4(3H)-ones |

| 3-chloro-2-methylaniline |

| This compound |

| 3-chloro-8-cyanoquinolines |

| 3,7-dichloro-8-quinolinecarboxylic acid (quinclorac) |

| 4,7-dichloroquinoline |

| 5,7-dinitro-8-hydroxyquinaldine |

| 5-hydroxy-2-methylquinoline-6-carboxamides |

| 5-hydroxy-2-methylquinoline-7-carboxylic acid |

| chlorpyrifos |

| imidacloprid |

Analytical and Characterization Techniques in Research on 3 Chloro 2 Methylquinoline

Spectroscopic Methods for Compound Characterization

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms, molecular mass, and electronic properties of 3-Chloro-2-methylquinoline.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons are influenced by their local electronic environment. For this compound, the methyl group protons are expected to produce a singlet in the upfield region, typically around δ 2.7 ppm. The aromatic protons on the quinoline (B57606) ring system will appear as a complex series of multiplets in the downfield region, generally between δ 7.4 and 8.1 ppm. The exact positions and coupling patterns depend on the substitution and the specific electronic effects of the chloro and methyl groups on the heterocyclic and carbocyclic rings.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The methyl carbon signal is expected at a high-field chemical shift. The spectra of related quinoline derivatives show the methyl carbon at approximately δ 25 ppm. nih.gov The carbon atoms of the quinoline ring resonate in the aromatic region, typically from δ 120 to 160 ppm. The carbon atom bearing the chlorine (C-3) and the carbon attached to the nitrogen (C-2) would have their chemical shifts significantly influenced by these heteroatoms. For instance, in related 2-chloroquinoline (B121035) structures, the C-2 carbon can appear around δ 154 ppm. iucr.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted 2-Methylquinolines

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Reference Compound Type |

|---|---|---|---|

| ¹H | 2-CH₃ | 2.5 - 2.8 | 2,6-Dimethylquinoline nih.gov |

| ¹H | Aromatic (H4-H8) | 7.2 - 8.5 | 2-Chloro-8-methylquinoline-3-carbaldehyde (B1582571) researchgate.net |

| ¹³C | 2-CH₃ | ~25 | 6-Methoxy-2-methylquinoline nih.gov |

| ¹³C | Aromatic (C4-C10) | 120 - 150 | 2-Chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline iucr.org |

| ¹³C | C-Cl (C3) | ~127 | 2-Chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline iucr.org |

| ¹³C | C-N (C2) | ~154 | 2-Chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline iucr.org |

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₈ClN), the calculated molecular weight is approximately 177.63 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 177 and m/z 179, with the latter having about one-third the intensity of the former. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule. Fragmentation may involve the loss of a chlorine radical (∙Cl) or a methyl radical (∙CH₃), leading to significant fragment ions.

Table 2: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Notes |

|---|---|---|

| 177 | [M]⁺ (with ³⁵Cl) | Expected base peak or high intensity |

| 179 | [M+2]⁺ (with ³⁷Cl) | Intensity ~33% of m/z 177 |

| 142 | [M-Cl]⁺ | Loss of chlorine radical from the molecular ion |

| 162 | [M-CH₃]⁺ | Loss of methyl radical |

UV-Vis spectroscopy probes the electronic transitions within a molecule. Quinoline and its derivatives exhibit strong absorption in the ultraviolet region due to π → π* transitions within the aromatic system. mdpi.comresearchgate.net The spectrum of this compound is expected to show multiple absorption bands characteristic of the quinoline core. The substitution with chloro and methyl groups can cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift of these bands compared to unsubstituted quinoline. Generally, quinoline derivatives show absorption maxima in the range of 280-510 nm. researchgate.net The specific absorption maxima (λ_max) and molar absorptivities (ε) are dependent on the solvent used for the analysis. mdpi.com

Vibrational spectroscopy, including FT-IR and FT-Raman, provides a molecular fingerprint by identifying the vibrational modes of the functional groups present. For this compound, the spectra would be characterized by several key absorption bands.

Table 3: Typical FT-IR and FT-Raman Vibrational Frequencies for Chloro-Methyl-Quinolines

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Technique |

|---|---|---|

| 3100-3000 | Aromatic C-H stretching | FT-IR, FT-Raman |

| 3000-2850 | Methyl (CH₃) C-H stretching (asymmetric and symmetric) | FT-IR, FT-Raman |

| 1620-1580 | C=N stretching (quinoline ring) | FT-IR, FT-Raman |

| 1590-1450 | C=C aromatic ring stretching | FT-IR, FT-Raman |

| 1465-1440 | Methyl (CH₃) bending | FT-IR |

| 850-750 | C-Cl stretching | FT-IR, FT-Raman |

| 900-675 | Aromatic C-H out-of-plane bending | FT-IR |

These techniques are complementary; for example, the C=C and C=N stretching vibrations are typically strong in both IR and Raman spectra, while the C-Cl stretch may be more prominent in the Raman spectrum. Computational studies on the isomer 2-chloro-3-methylquinoline (B1584123) have been used to assign vibrational frequencies in detail. dntb.gov.ua

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

X-ray Crystallography for Solid-State Structure Determination

Table 4: Representative Crystal Data Parameters for a Substituted 2-Chloroquinoline Derivative

| Parameter | Example Value | Reference Compound |

|---|---|---|

| Crystal System | Triclinic | Ethyl 2-chloro-6-methylquinoline-3-carboxylate nih.gov |

| Space Group | P-1 | Ethyl 2-chloro-6-methylquinoline-3-carboxylate nih.gov |

| a (Å) | 6.0391 (5) | Ethyl 2-chloro-6-methylquinoline-3-carboxylate nih.gov |

| b (Å) | 7.2986 (6) | Ethyl 2-chloro-6-methylquinoline-3-carboxylate nih.gov |

| c (Å) | 13.4323 (12) | Ethyl 2-chloro-6-methylquinoline-3-carboxylate nih.gov |

| α (°) | 98.238 (6) | Ethyl 2-chloro-6-methylquinoline-3-carboxylate nih.gov |

| β (°) | 90.123 (5) | Ethyl 2-chloro-6-methylquinoline-3-carboxylate nih.gov |

| γ (°) | 96.429 (6) | Ethyl 2-chloro-6-methylquinoline-3-carboxylate nih.gov |

| Volume (ų) | 582.16 (9) | Ethyl 2-chloro-6-methylquinoline-3-carboxylate nih.gov |

| Z (Molecules per unit cell) | 2 | Ethyl 2-chloro-6-methylquinoline-3-carboxylate nih.gov |

Chromatographic Techniques for Reaction Monitoring and Product Purification

Chromatographic methods are essential for monitoring the progress of the synthesis of this compound and for the purification of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor reaction progress, identify the number of components in a mixture, and determine the appropriate solvent system for column chromatography. Silica (B1680970) gel plates are typically used as the stationary phase, with a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase.

Column Chromatography: This technique is widely used for the purification of this compound on a preparative scale. The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel, and eluted with a solvent system optimized by TLC analysis, such as a gradient of hexane/ethyl acetate. derpharmachemica.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final compound and for quantitative analysis. Reverse-phase HPLC, using a C18 column with a mobile phase like acetonitrile (B52724) and water (often with an acid modifier like formic or phosphoric acid), is a common method for analyzing quinoline derivatives. beilstein-journals.orgsielc.com

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), can be used to analyze the purity of volatile compounds like this compound. It separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. google.com

Future Research Directions and Translational Perspectives for 3 Chloro 2 Methylquinoline

Development of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

The future synthesis of 3-Chloro-2-methylquinoline and its derivatives will increasingly prioritize green chemistry principles, focusing on atom economy and the reduction of hazardous waste. ijpsjournal.com Traditional methods for quinoline (B57606) synthesis, such as the Friedländer and Skraup reactions, often require harsh conditions and produce significant byproducts. rsc.org

Future research is directed towards developing more sustainable and efficient synthetic methodologies. researchgate.net Key areas of exploration include:

Catalyst-Free and Metal-Free Reactions: Innovations are moving towards syntheses that operate under milder, often catalyst-free or metal-free conditions, reducing both cost and environmental impact. ijpsjournal.comrsc.org For instance, methods using microwave irradiation have been shown to produce excellent yields of quinoline derivatives in a fraction of the time required by conventional heating. researchgate.net

Single-Atom Catalysis: The use of single-atom catalysts, such as iron-based systems, offers remarkable selectivity and efficiency in quinoline synthesis through acceptorless dehydrogenative coupling, presenting a highly atom-economical pathway. organic-chemistry.orgnih.gov

Multicomponent Reactions (MCRs): MCRs are a powerful strategy for building complex molecules like quinoline derivatives in a single step from multiple starting materials. rsc.orgresearchgate.net These reactions are inherently atom-economical and allow for the rapid generation of diverse molecular scaffolds. rsc.org

Novel Annulation Strategies: Researchers are exploring new annulation techniques, such as the [3+1+1+1] annulation of arylamines, arylaldehydes, and dimethyl sulfoxide (B87167) (DMSO), to construct the quinoline core with high efficiency. organic-chemistry.org

These advanced synthetic strategies promise not only to make the production of this compound more environmentally friendly but also to facilitate the creation of a wider range of derivatives for further study. researchgate.net

Exploration of Undiscovered Biological Activities and Therapeutic Targets

While the quinoline core is present in numerous drugs with known antimalarial, antibacterial, and anticancer properties, the full biological potential of many derivatives, including this compound, remains largely untapped. numberanalytics.comtandfonline.comnih.gov Future research will focus on screening this compound and its analogues against a broader range of biological targets to uncover novel therapeutic applications. researchgate.net

Promising areas for future investigation include:

Antiviral Applications: The quinoline scaffold is found in some antiviral drugs, yet this area is considered widely unexplored. nih.gov Systematic screening of derivatives, including those based on this compound, against viruses like Zika, Hepatitis C, and others could yield new lead compounds. nih.gov

Neurodegenerative Diseases: Certain quinoline derivatives have shown potential in models of Alzheimer's and Parkinson's diseases by interacting with neurotransmitter systems. rsc.org Exploring the neuroprotective or modulatory effects of this compound could open new avenues for treating these conditions. researchgate.net

Targeting Novel Kinases: Many quinoline-based compounds act as kinase inhibitors. smolecule.com Future studies could investigate the inhibitory profile of this compound derivatives against a wide panel of kinases, including those implicated in cancer resistance or inflammatory diseases. acs.org

Antiparasitic and Antifungal Activity: The emergence of drug-resistant strains of parasites and fungi necessitates the discovery of new therapeutic agents. rsc.org The this compound scaffold can be used as a starting point for developing novel compounds with potential efficacy against pathogens like Mycobacterium tuberculosis and Candida albicans. rsc.org

A study on substituted quinolines (coded as PQ1) demonstrated that they can inhibit tumor cell proliferation by blocking metabolic activity and inducing apoptosis, suggesting that derivatives of this compound could be investigated for similar anticancer mechanisms. spandidos-publications.com

Computational Design of Next-Generation this compound-Based Pharmacophores

Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery, allowing for the rational design and optimization of new therapeutic agents before their physical synthesis. ijrpr.combohrium.com For this compound, these approaches can accelerate the development of next-generation pharmacophores with enhanced potency and selectivity.

Future computational efforts will likely involve:

Pharmacophore Modeling and 3D-QSAR: By analyzing the structural features of known active quinoline compounds, researchers can build pharmacophore models that define the essential spatial arrangement of atoms required for biological activity. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can further refine these models to predict the activity of novel, unsynthesized derivatives of this compound. nih.gov

Molecular Docking and Dynamics Simulations: These techniques allow scientists to visualize and predict how designed molecules will bind to specific biological targets, such as enzyme active sites. researchgate.netnih.gov For example, new quinoline derivatives can be docked into the active sites of targets like EGFR mutants in cancer or bacterial DNA gyrase to estimate their binding affinity and guide structural modifications. bohrium.comnih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. researchgate.net This allows for early-stage filtering of candidates that are likely to have poor pharmacokinetic profiles, saving significant time and resources. nih.gov

By integrating these computational strategies, researchers can systematically modify the this compound scaffold—for instance, by adding or altering substituents—to design potent and selective inhibitors for a wide range of therapeutic targets. mdpi.com

Integration into Multi-Functional Materials and Advanced Technological Applications

Beyond their biomedical potential, quinoline derivatives are gaining traction in the field of materials science due to their unique optoelectronic properties. mdpi.comnih.gov The this compound structure, with its specific electronic and steric characteristics, is a promising building block for advanced functional materials.

Future research in this area could focus on:

Organic Photovoltaics (PV): Quinoline derivatives are being explored for use in third-generation solar cells, including polymer solar cells and dye-sensitized solar cells (DSSCs). nih.govresearchgate.net Their structural flexibility allows for the tuning of energy levels and absorption spectra, which are critical for efficient light harvesting. nih.gov

Organic Light-Emitting Diodes (OLEDs): The same properties that make quinolines suitable for photovoltaics also make them good candidates for the emissive layers in OLEDs. nih.govresearchgate.net Future work could involve incorporating this compound into new polymers or complexes for creating highly saturated colors with low energy consumption. nih.gov

Sensors and Catalysts: The quinoline ring system can act as a ligand to form phosphorescent complexes, which have applications in chemical sensing. nih.gov Furthermore, the development of quinoline-based catalysts continues to be an active area of research. numberanalytics.com

The integration of this compound into multifunctional materials represents a significant translational perspective, bridging the gap between fundamental chemistry and advanced technological applications.

Collaborative and Interdisciplinary Research Imperatives in Quinoline Chemistry

The full potential of this compound and its derivatives can only be realized through robust, interdisciplinary collaboration. numberanalytics.com The complexity of modern scientific challenges, from developing targeted cancer therapies to engineering next-generation electronics, requires the combined expertise of multiple fields.

Key imperatives for future research include:

Chemistry-Biology-Engineering Synergy: Advancing the field requires seamless collaboration between organic chemists synthesizing new derivatives, biologists and pharmacologists evaluating their activity, and materials scientists or engineers developing technological applications. numberanalytics.comijrpr.com

Bridging Academia and Industry: Translating laboratory discoveries into real-world applications necessitates strong partnerships between academic research institutions and industrial entities in the pharmaceutical and technology sectors.

Global Research Networks: Addressing global challenges like drug resistance and the need for sustainable energy requires international cooperation to share knowledge, resources, and perspectives on quinoline chemistry.

The continuous innovation in synthetic methodologies, coupled with the exploration of new applications, highlights the bright future for quinoline chemistry and underscores the importance of a collaborative, interdisciplinary approach to unlock the full potential of compounds like this compound. rsc.org

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2-methylquinoline, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves chlorination of 2-methylquinoline using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions. A base such as sodium hydroxide or potassium carbonate is often employed to neutralize HCl byproducts. For scalability, continuous flow synthesis can improve yield (80–90%) and reduce side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to achieve >95% purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methyl at C2, chloro at C3). Discrepancies in coupling constants may require 2D NMR (COSY, HSQC) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing planarity of the quinoline ring and intermolecular interactions (e.g., C–H···π, hydrogen bonds) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 177.02 for C₁₀H₈ClN) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?

- Methodological Answer : Discrepancies in NMR chemical shifts vs. DFT-predicted values may arise from solvent effects or crystal packing. Validate using:

- X-ray Diffraction : Compare experimental bond lengths/angles with computational outputs (e.g., Gaussian09) .

- Dynamic NMR : Probe temperature-dependent conformational changes in solution .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions in crystals to explain deviations .

Q. What mechanistic pathways underlie the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like DNA gyrase (antibacterial) or topoisomerase II (anticancer). Chlorine and methyl groups enhance hydrophobic interactions .

- In Vitro Assays : Test against Staphylococcus aureus (MIC ≤ 8 µg/mL) or MCF-7 breast cancer cells (IC₅₀ ~ 20 µM) with cytotoxicity controls (e.g., HEK293 cells) .

- SAR Studies : Modify substituents (e.g., methoxy at C6) to correlate structure with activity .

Q. How does this compound behave under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies : Use HPLC to monitor degradation kinetics at pH 2–12 (simulated gastric/intestinal fluids). The compound is stable at pH 7–9 but hydrolyzes at extremes .

- Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C, indicating suitability for high-temperature reactions .

- Solubility Profiling : LogP ~2.8 (predicted via ChemAxon), favoring organic solvents (e.g., DMSO, ethanol) for biological assays .

Data Contradiction and Reproducibility

Q. Why do synthetic yields of this compound vary across studies, and how can reproducibility be improved?

- Methodological Answer : Yield discrepancies (50–90%) often stem from:

- Reagent Purity : Use freshly distilled POCl₃ to avoid moisture-induced side reactions .

- Reaction Monitoring : TLC (hexane:EtOAc 4:1) or inline IR spectroscopy tracks intermediate formation .

- Scale-Up Protocols : Adopt flow chemistry for consistent mixing and temperature control .

Structural and Electronic Insights

Q. What role do non-covalent interactions play in the solid-state packing of this compound?

- Methodological Answer : X-ray structures reveal:

- C–H···Cl Interactions : Stabilize dimer formation (distance ~3.3 Å) .

- π-π Stacking : Quinoline rings align face-to-face (3.5 Å spacing), influencing material properties (e.g., melting point) .

- ORTEP Visualization : Use ORTEP-3 to generate thermal ellipsoid plots, highlighting anisotropic displacement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。